N-cyclohexyl-N-[2-(ethylthio)ethyl]but-3-enamide
Overview
Description
N-cyclohexyl-N-[2-(ethylthio)ethyl]but-3-enamide: is an organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethylthioethyl chain, and a but-3-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-[2-(ethylthio)ethyl]but-3-enamide typically involves the reaction of cyclohexylamine with 2-(ethylthio)ethylamine and but-3-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves the following steps:
Formation of the intermediate: Cyclohexylamine reacts with but-3-enoyl chloride in the presence of a base such as triethylamine to form N-cyclohexylbut-3-enamide.
Addition of the ethylthioethyl group: The intermediate N-cyclohexylbut-3-enamide is then reacted with 2-(ethylthio)ethylamine under reflux conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N-[2-(ethylthio)ethyl]but-3-enamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the but-3-enamide moiety can be reduced to form the corresponding butanamide using reducing agents like lithium aluminum hydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Butanamide derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: N-cyclohexyl-N-[2-(ethylthio)ethyl]but-3-enamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-[2-(ethylthio)ethyl]but-3-enamide exerts its effects involves its interaction with specific molecular targets. The cyclohexyl group provides hydrophobic interactions, while the ethylthioethyl chain can form hydrogen bonds or engage in van der Waals interactions with target molecules. The but-3-enamide moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
- N-cyclohexyl-N-[2-(methylthio)ethyl]but-3-enamide
- N-cyclohexyl-N-[2-(ethylthio)ethyl]pent-3-enamide
- N-cyclohexyl-N-[2-(ethylthio)ethyl]but-2-enamide
Uniqueness: N-cyclohexyl-N-[2-(ethylthio)ethyl]but-3-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylthio group enhances its ability to participate in oxidation and substitution reactions, while the but-3-enamide moiety provides a versatile platform for further functionalization.
Properties
IUPAC Name |
N-cyclohexyl-N-(2-ethylsulfanylethyl)but-3-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOS/c1-3-8-14(16)15(11-12-17-4-2)13-9-6-5-7-10-13/h3,13H,1,4-12H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPIIVFWIRESGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN(C1CCCCC1)C(=O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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